Superior Pan-Aurora Potency Profile: Balanced Inhibition of Aurora A, B, and C vs. Isoform-Selective Comparators
SAR156497 exhibits a uniquely balanced, sub-nanomolar to low nanomolar potency profile across all three Aurora kinase isoforms, distinguishing it from comparators that are either highly selective for a single isoform or possess significantly weaker activity against one or more isoforms [1]. Alisertib is >200-fold selective for Aurora A over Aurora B . Barasertib is >3000-fold selective for Aurora B over Aurora A [2]. Danusertib, while a pan-inhibitor, shows lower absolute potency against Aurora A (IC50 = 13 nM) compared to SAR156497 [3]. This balanced, high-potency pan-inhibition is critical for experiments aiming to ablate all Aurora kinase activity.
| Evidence Dimension | In vitro kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Aurora A: 0.5 nM; Aurora B: 1.0 nM; Aurora C: 3.0 nM |
| Comparator Or Baseline | Alisertib: Aurora A = 1.2 nM, Aurora B = 396.5 nM; Barasertib: Aurora B = 0.37 nM, Aurora A = 1368 nM; Danusertib: Aurora A = 13 nM, Aurora B = 79 nM |
| Quantified Difference | SAR156497 is the only compound with sub-10 nM potency across all three Aurora isoforms. It is >200-fold more potent against Aurora B than Alisertib, >1300-fold more potent against Aurora A than Barasertib, and >25-fold more potent against Aurora A than Danusertib. |
| Conditions | Biochemical kinase assays using recombinant human Aurora kinases. |
Why This Matters
Procurement of a balanced pan-Aurora inhibitor like SAR156497 ensures complete target engagement, avoiding the confounding effects of residual kinase activity from uninhibited isoforms.
- [1] Carry JC, Clerc F, Minoux H, et al. SAR156497, an exquisitely selective inhibitor of aurora kinases. J Med Chem. 2015 Jan 8;58(1):362-75. doi: 10.1021/jm501326k. PMID: 25369539. View Source
- [2] Chembase. AZD1152-HQPA (Barasertib) Description. Accessed 2026-04-20. View Source
- [3] Bavetsias V, Linardopoulos S. Aurora Kinase Inhibitors: Current Status and Outlook. Front Oncol. 2015 Dec 21;5:278. Table 1. View Source
